molecular formula C27H46O2 B15351496 Ethyl 10,12-pentacosadiynoate

Ethyl 10,12-pentacosadiynoate

Cat. No.: B15351496
M. Wt: 402.7 g/mol
InChI Key: RSISYIOWXSUHNV-UHFFFAOYSA-N
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Description

Ethyl pentacosa-10,12-diynoate is a chemical compound belonging to the class of organic compounds known as diynoates. It is characterized by its long carbon chain and the presence of two triple bonds at the 10th and 12th positions. This compound is of interest in various scientific research applications due to its unique structure and properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of ethyl pentacosa-10,12-diynoate typically begins with pentacosa-10,12-diyne, a compound with two triple bonds.

  • Reaction Process: The pentacosa-10,12-diyne undergoes esterification with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl pentacosa-10,12-diynoate.

  • Purification: The resulting product is purified through techniques such as recrystallization or distillation to achieve the desired purity.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Continuous Flow Process: Some industrial processes may employ a continuous flow system to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: Ethyl pentacosa-10,12-diynoate can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.

  • Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Ethyl pentacosa-10,12-diynoate has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be employed in the study of lipid membranes and their interactions with proteins.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.

  • Industry: It is utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl pentacosa-10,12-diynoate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Ethyl pentacosa-10,12-diynoate is unique due to its long carbon chain and the presence of two triple bonds. Similar compounds include:

  • Ethyl hexadeca-9,11-diynoate: A shorter chain with two triple bonds.

  • Ethyl octadeca-9,11-diynoate: Another compound with a shorter chain and two triple bonds.

  • Ethyl nonadeca-9,11-diynoate: Similar structure but with a shorter carbon chain.

These compounds differ in their chain length and the position of the triple bonds, which can affect their chemical properties and applications.

Properties

IUPAC Name

ethyl pentacosa-10,12-diynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-4-2/h3-14,19-26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSISYIOWXSUHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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